Cas no 946385-12-2 ((4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester)

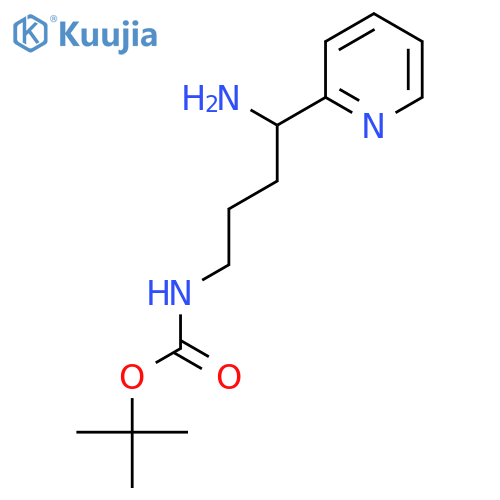

946385-12-2 structure

商品名:(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

CAS番号:946385-12-2

MF:C14H23N3O2

メガワット:265.351323366165

MDL:MFCD09027901

CID:4774480

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

- tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate

- tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate

-

- MDL: MFCD09027901

- インチ: 1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18)

- InChIKey: NIWBFVHKDGAWMI-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCCC(C1C=CC=CN=1)N)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 276

- トポロジー分子極性表面積: 77.2

- 疎水性パラメータ計算基準値(XlogP): 1.2

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB424807-1 g |

tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 1 g |

€694.20 | 2023-07-18 | ||

| TRC | A194915-250mg |

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester |

946385-12-2 | 250mg |

$ 550.00 | 2022-04-02 | ||

| Matrix Scientific | 209946-5g |

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester, 95% |

946385-12-2 | 95% | 5g |

$1758.00 | 2023-09-07 | |

| A2B Chem LLC | AJ28025-2g |

tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 95+% | 2g |

$1618.00 | 2024-07-18 | |

| A2B Chem LLC | AJ28025-25g |

tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 95+% | 25g |

$4250.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197881-1g |

tert-Butyl n-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 98% | 1g |

¥5784.00 | 2024-04-24 | |

| A2B Chem LLC | AJ28025-10g |

tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 95+% | 10g |

$2878.00 | 2024-07-18 | |

| A2B Chem LLC | AJ28025-50g |

tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 95+% | 50g |

$6028.00 | 2024-07-18 | |

| abcr | AB424807-1g |

tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate; . |

946385-12-2 | 1g |

€694.20 | 2025-02-11 | ||

| A2B Chem LLC | AJ28025-100g |

tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |

946385-12-2 | 95+% | 100g |

$8593.00 | 2024-07-18 |

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 関連文献

-

1. Back matter

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

946385-12-2 ((4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946385-12-2)(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):411.0/824.0/1042.0